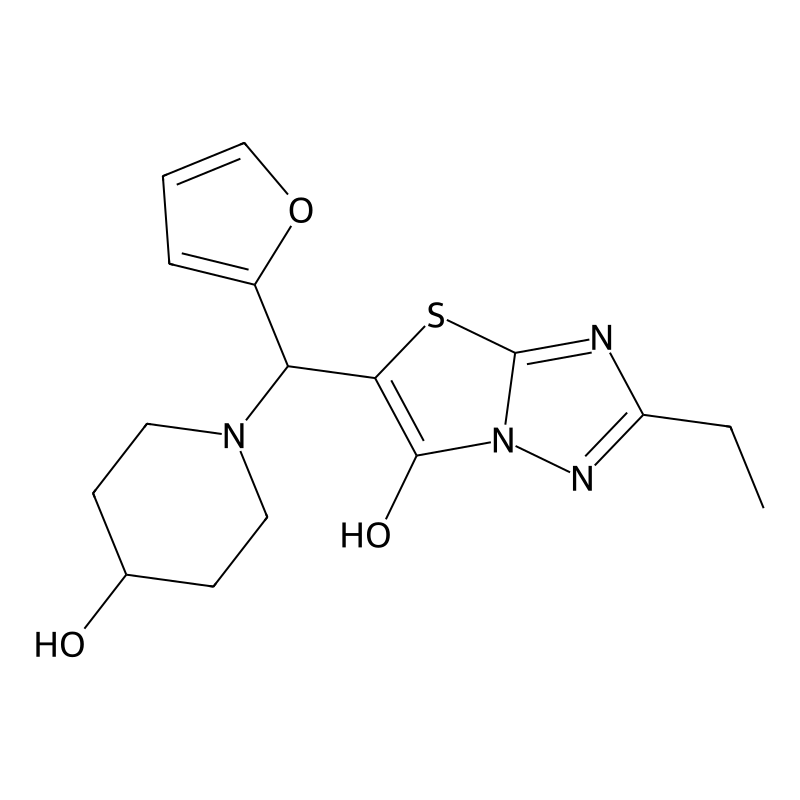

2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Here are some resources where scientific research on this specific compound might be found:

2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound characterized by its unique structural features, which include a thiazole ring, a triazole moiety, and a furan substituent linked to a hydroxypiperidine group. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups enhances its reactivity and interaction with biological systems.

The chemical reactivity of 2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can be attributed to the following:

- Nucleophilic Substitution: The hydroxypiperidine group can act as a nucleophile in various substitution reactions.

- Condensation Reactions: The compound can participate in condensation reactions due to the presence of the hydroxyl group and the thiazole moiety, which can form new bonds with electrophiles.

- Cyclization: The structural components may allow for intramolecular cyclization under specific conditions, leading to the formation of more complex structures.

The biological activity of 2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is notable for its potential therapeutic effects. Compounds containing thiazole and triazole moieties have been reported to exhibit:

- Antimicrobial Activity: Many derivatives show efficacy against various bacterial and fungal strains.

- Anticancer Properties: Some studies suggest that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing relief in conditions such as arthritis.

The synthesis of 2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves several steps:

- Preparation of Intermediates: The synthesis begins with the formation of the thiazole and triazole rings through condensation reactions involving appropriate precursors.

- Formation of the Hydroxypiperidine: This can be achieved through a multi-step synthetic route involving piperidine derivatives.

- Coupling Reaction: The final step involves coupling the furan derivative with the hydroxypiperidine under acidic or basic conditions to yield the target compound.

The applications of 2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol span various fields:

- Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound for drug development targeting infectious diseases or cancer.

- Material Science: Its unique chemical properties could be exploited in developing advanced materials or coatings.

Interaction studies are crucial for understanding how 2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol interacts with biological targets:

- Molecular Docking Studies: These studies help predict how the compound binds to specific enzymes or receptors.

- In Vitro Assays: Testing against various cell lines provides insights into its efficacy and mechanism of action.

Several compounds share structural similarities with 2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Amino-[1,2,4]triazole | Triazole ring | Antimicrobial | Simpler structure |

| Thiazole derivatives | Thiazole ring | Anticancer | Lacks hydroxypiperidine |

| Furan-based compounds | Furan ring | Anti-inflammatory | No triazole or thiazole |

The uniqueness of 2-Ethyl-5-(furan-2-yl(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its combination of multiple bioactive motifs that enhance its potential therapeutic applications compared to simpler analogs.